molecular formula C11H17F3N4O B11730767 3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11730767
M. Wt: 278.27 g/mol
InChI Key: HYTVIAKPHLTKNY-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H17F3N4O and its molecular weight is 278.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazole class of compounds, which are widely studied for their diverse pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthesis route often includes the introduction of the trifluoroethyl group and subsequent functionalization to achieve the desired carboxamide structure.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key findings include:

  • Antiproliferative Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have shown effectiveness against breast, colon, and lung cancer cell lines, with specific compounds demonstrating IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism underlying the biological activity often involves interaction with specific molecular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit key metabolic pathways or induce apoptosis in cancer cells .

Case Studies

  • Anticancer Studies : A study evaluated the antiproliferative effects of a series of pyrazole derivatives against human cancer cell lines. The results indicated that modifications in the pyrazole ring significantly influenced activity, with certain substitutions leading to enhanced potency .
  • In Vivo Efficacy : In animal models, compounds structurally related to this compound were tested for their efficacy in inhibiting tumor growth. Results showed promising outcomes, suggesting potential for further development as anticancer agents .

Research Findings

Study Findings IC50 Values
Study 1Evaluated antiproliferative activity against breast cancer cells0.064 μM
Study 2Assessed metabolic stability and solubilityModerate stability; solubility 5.2–14 μM
Study 3Investigated mechanism involving PfATP4 inhibitionEC50 0.010 μM

Properties

Molecular Formula

C11H17F3N4O

Molecular Weight

278.27 g/mol

IUPAC Name

3-amino-N-butyl-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C11H17F3N4O/c1-3-4-5-17(2)10(19)8-6-18(16-9(8)15)7-11(12,13)14/h6H,3-5,7H2,1-2H3,(H2,15,16)

InChI Key

HYTVIAKPHLTKNY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CN(N=C1N)CC(F)(F)F

Origin of Product

United States

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